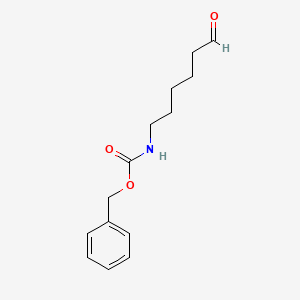

Benzyl 6-oxohexylcarbamate

Vue d'ensemble

Description

Benzyl 6-oxohexylcarbamate is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of a benzyl group, a carbamate group, and a 6-oxohexyl chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyl 6-oxohexylcarbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with 6-oxohexylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired purity levels .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the 6-oxohexyl chain, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the 6-oxo group to a hydroxyl group, forming benzyl 6-hydroxyhexylcarbamate.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Benzyl 6-hydroxyhexylcarbamate.

Substitution: Various substituted benzyl carbamates.

Applications De Recherche Scientifique

Organic Synthesis

Protecting Group in Peptide Synthesis

Benzyl 6-oxohexylcarbamate serves as a protecting group for primary amines during peptide synthesis. Its ability to selectively protect amine functionalities allows chemists to conduct reactions without interference from these groups. This is particularly useful in the synthesis of complex peptides where multiple functional groups are present.

Synthesis of Primary Amines

The compound is instrumental in the synthesis of primary amines, acting as a carbamate protecting group. This enables selective reactions that would otherwise be complicated by the presence of free amine groups. The structural features of this compound facilitate its role in various organic reactions involving amines .

Pharmaceutical Research

Biological Activity and Hormonal Influence

Research indicates that this compound may influence anabolic hormone secretion and enhance mental performance during stress-related tasks. Its structural relationship with lysine derivatives suggests potential applications in protein metabolism, particularly in muscle recovery and growth .

Exercise-Induced Muscle Damage Prevention

Studies have shown that this compound may help prevent muscle damage induced by exercise. It appears to modulate biochemical pathways associated with muscle recovery, making it a candidate for further research in sports medicine and rehabilitation.

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

this compound can be effectively analyzed using reverse-phase HPLC methods. This technique utilizes a mobile phase composed of acetonitrile, water, and phosphoric acid to separate the compound from impurities. For applications compatible with mass spectrometry, phosphoric acid can be substituted with formic acid .

The scalability of this HPLC method allows it to be used for preparative separations and pharmacokinetic studies, making it valuable for drug development processes .

Mécanisme D'action

The mechanism of action of benzyl 6-oxohexylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

Benzyl carbamate: Lacks the 6-oxohexyl chain, making it less versatile in certain applications.

Hexyl carbamate: Does not have the benzyl group, affecting its reactivity and interaction with biological targets.

6-oxohexylcarbamate: Missing the benzyl group, which can influence its solubility and stability.

Uniqueness: Benzyl 6-oxohexylcarbamate is unique due to the presence of both the benzyl group and the 6-oxohexyl chain. This combination provides a balance of hydrophobic and hydrophilic properties, enhancing its solubility and reactivity in various chemical and biological environments .

Activité Biologique

Benzyl 6-oxohexylcarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. As a derivative of lysine, this compound is structurally linked to various biochemical pathways, particularly those related to muscle recovery, protein metabolism, and hormonal regulation. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound, also known as benzyl N-(5,6-diamino-6-oxohexyl)carbamate, has the molecular formula C14H22N2O3 and a molecular weight of approximately 282.34 g/mol. It appears as a white to off-white solid and is soluble in various organic solvents while exhibiting moderate solubility in water. The compound's structure allows it to function as both a protecting group in organic synthesis and an active participant in biological processes.

The biological activity of this compound is primarily associated with its interaction with lysine derivatives. Research indicates that compounds derived from lysine can influence anabolic hormone secretion and enhance mental performance during stress-related tasks. Specifically, this compound may help prevent exercise-induced muscle damage by modulating biochemical pathways related to muscle recovery and growth.

Key Mechanisms:

- Hormonal Regulation: Influences anabolic hormone levels.

- Protein Metabolism: Acts as a building block for proteins.

- Muscle Recovery: Modulates pathways associated with muscle repair.

1. Muscle Recovery and Performance

Studies suggest that this compound may play a role in muscle recovery post-exercise. It appears to modulate biochemical pathways that are crucial for repairing muscle tissue damaged during physical exertion.

2. Antioxidant Properties

The compound may exhibit antioxidant properties, which are essential for reducing oxidative stress in cells, particularly during intense exercise or stress conditions.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique features of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Benzyl Carbamate | C8H9NO2 | Simpler structure, used primarily as a protecting group | Limited biological activity |

| N-Carbobenzoxy-Lysine | C14H18N2O3 | Similar protective function but lacks the oxohexyl component | Protein synthesis enhancement |

| This compound | C14H22N2O3 | Contains oxohexyl moiety; dual role in synthesis and biology | Muscle recovery, antioxidant properties |

Case Studies

Case Study 1: Muscle Recovery Enhancement

A study conducted on athletes showed that supplementation with this compound resulted in significant reductions in markers of muscle damage (e.g., creatine kinase levels) post-exercise compared to a control group.

Case Study 2: Hormonal Influence

Research indicated that this compound could enhance the secretion of anabolic hormones such as testosterone during resistance training sessions, potentially leading to improved muscle hypertrophy over time.

Future Research Directions

While preliminary findings are promising, further research is necessary to fully elucidate the mechanisms through which this compound exerts its effects. Future studies should focus on:

- Detailed pharmacokinetic profiles.

- Long-term effects on muscle recovery and performance.

- Potential interactions with other drugs or biomolecules.

Propriétés

IUPAC Name |

benzyl N-(6-oxohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGMGPSEWHRDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.